Tat peptide

Cell-penetrating peptides Protein transduction Drug delivery

Tat peptide delivers measurable differentiation over generic CPPs. Quantitative evidence shows superior protein cargo transduction efficiency vs penetratin and pVEC in HeLa cells, combined with an intrinsic nuclear localization signal (GRKKRR) validated by X-ray crystallography — eliminating the need for a secondary NLS tag. For CNS programs, free Tat peptide demonstrates superior BBB permeation over cargo-conjugated derivatives. Its moderate uptake with low cytotoxicity offers an optimal risk-benefit ratio for high-throughput screening in sensitive cell lines. Choose Tat peptide when experimental reproducibility and multifunctional delivery cannot be compromised.

Molecular Formula C95H172N42O24S2
Molecular Weight 2350.8 g/mol
Cat. No. B15622944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTat peptide
Molecular FormulaC95H172N42O24S2
Molecular Weight2350.8 g/mol
Structural Identifiers
InChIInChI=1S/C95H172N42O24S2/c1-49(2)41-65(136-74(145)50(3)123-79(150)56(17-5-8-32-96)134-88(159)73(51(4)138)137-75(146)54(99)47-162)76(147)121-46-72(144)126-67(48-163)78(149)120-43-69(141)119-44-70(142)125-66(42-52-26-28-53(139)29-27-52)77(148)122-45-71(143)124-55(20-11-35-113-90(101)102)80(151)127-57(18-6-9-33-97)81(152)128-58(19-7-10-34-98)82(153)129-59(21-12-36-114-91(103)104)83(154)130-61(23-14-38-116-93(107)108)85(156)133-63(30-31-68(100)140)87(158)132-60(22-13-37-115-92(105)106)84(155)131-62(24-15-39-117-94(109)110)86(157)135-64(89(160)161)25-16-40-118-95(111)112/h26-29,49-51,54-67,73,138-139,162-163H,5-25,30-48,96-99H2,1-4H3,(H2,100,140)(H,119,141)(H,120,149)(H,121,147)(H,122,148)(H,123,150)(H,124,143)(H,125,142)(H,126,144)(H,127,151)(H,128,152)(H,129,153)(H,130,154)(H,131,155)(H,132,158)(H,133,156)(H,134,159)(H,135,157)(H,136,145)(H,137,146)(H,160,161)(H4,101,102,113)(H4,103,104,114)(H4,105,106,115)(H4,107,108,116)(H4,109,110,117)(H4,111,112,118)
InChIKeyIQSSOVBVZUXREF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tat Peptide for Scientific Procurement: Sequence, Class, and Baseline Properties of the HIV-1 Transactivator-Derived Cell-Penetrating Peptide


Tat peptide, a cell-penetrating peptide (CPP) derived from the HIV-1 transactivator of transcription protein, comprises the cationic basic domain sequence GRKKRRQRRRPQ (alternatively YGRKKRRQRRR for the 47-57 variant). It is a short, arginine-rich polypeptide (typically 10-11 amino acids) with a high net positive charge (+8 to +9 at physiological pH), which facilitates electrostatic interactions with negatively charged cell membrane components, enabling rapid cellular internalization . As a prototypical CPP, Tat peptide is extensively utilized in research and therapeutic development for the intracellular delivery of macromolecular cargos, including proteins, nucleic acids, and nanoparticles, across biological barriers .

Why Generic Substitution of Tat Peptide with Penetratin, Polyarginine, or Other CPPs Fails in Scientific Workflows


Cell-penetrating peptides (CPPs) as a class share a common capacity for membrane translocation, yet individual CPPs exhibit profound differences in cellular uptake magnitude, endosomal escape efficiency, cargo delivery capacity, nuclear targeting, and proteolytic stability that render generic substitution scientifically invalid [1]. Tat peptide occupies a distinct functional niche characterized by moderate uptake efficiency combined with significantly lower cytotoxicity relative to polyarginine analogs, superior protein cargo transduction compared to penetratin, and an intrinsic nuclear localization signal (NLS) absent in many alternative CPPs [2]. Furthermore, Tat peptide demonstrates unique blood-brain barrier interaction properties and cargo-dependent permeability characteristics that are not generalizable across the CPP class [3]. The quantitative evidence below establishes specific, measurable differentiation that directly impacts experimental reproducibility and therapeutic development outcomes.

Tat Peptide Product-Specific Quantitative Evidence Guide: Comparative Performance Data for Scientific Procurement Decisions


Tat Peptide vs. Penetratin vs. pVEC: Superior Protein Cargo Transduction Efficiency in Head-to-Head Comparison

In a comparative study of four cell-penetrating peptides for protein cargo delivery, Tat peptide (pTat) demonstrated higher protein transduction efficiency than penetratin and pVEC when complexed with avidin as a model protein cargo [1]. The study employed identical experimental conditions across all peptides, allowing direct head-to-head comparison of delivery capacity.

Cell-penetrating peptides Protein transduction Drug delivery Avidin cargo

Tat Peptide vs. Antennapedia vs. Polyarginine: Quantitative Uptake Magnitude and Toxicity Hierarchy

A systematic comparison of cell-penetrating peptide conjugate uptake magnitude established a clear quantitative hierarchy: polyarginine = transportan > antennapedia > Tat [1]. Critically, the same study established a distinct and inverse toxicity ranking: antennapedia < Tat < transportan < polyarginine, with antennapedia showing no significant toxicity even at 100 μM [1]. Tat peptide thus occupies a balanced intermediate position—offering moderate uptake with proportionally moderate toxicity, distinguishing it from the high-uptake/high-toxicity profile of polyarginine and the low-uptake/low-toxicity profile of antennapedia.

Cellular uptake Cytotoxicity CPP ranking Flow cytometry

Tat Peptide vs. T-Tat Conjugates: Free Tat Exhibits Superior BBB Permeation in Healthy In Vitro and In Vivo Models

In a direct comparative study of BBB permeation, free T-Tat (TAMRA-labeled Tat peptide) displayed more efficient permeation across an in vitro model of the healthy blood-brain barrier compared to T-Tat-NR2B9c and T-Tat-N-dimer conjugates [1]. The study also demonstrated low BBB permeation of the conjugates in healthy rats in vivo, confirming the in vitro findings [1]. This evidence establishes that cargo conjugation significantly alters Tat peptide's BBB permeation capacity, with the free peptide serving as the superior baseline for barrier crossing.

Blood-brain barrier CNS drug delivery BBB permeation PSD-95 inhibitors

Tat Peptide Proteolytic Stability: Quantitative Half-Life Data in Human Plasma and Formulation-Based Enhancement

The proteolytic stability of Tat peptide in human plasma was quantitatively characterized via HPLC and MALDI-TOF analysis, revealing a relatively rapid degradation profile for free Tat peptide with a half-life of approximately 3.5 minutes in trypsin-containing medium [1]. Critically, the same study demonstrated that formulation strategy dramatically alters stability: PEG-conjugation increased the half-life approximately 3-fold (t1/2 ~10 min), while incorporation into PEG-micelles increased the half-life over 100-fold (t1/2 ~430 min) [1]. These data provide a quantitative baseline for comparing unmodified Tat peptide to other CPPs and inform formulation requirements.

Proteolytic stability Plasma half-life Peptide degradation Formulation

Tat Peptide Nuclear Localization Signal (NLS) Activity: Quantitative Importin-α Binding at 2.0 Å Resolution

Tat peptide contains an intrinsic nuclear localization signal (NLS) spanning the sequence GRKKRR that mediates direct and stable binding to the classical nuclear import receptor importin-α, a property not shared by many alternative CPPs such as polyarginine or penetratin [1]. X-ray crystallography established the molecular interface and binding determinants at 2.0 Å resolution, providing atomic-level structural validation of this unique targeting capability [1]. While many CPPs facilitate cytoplasmic delivery, Tat peptide's dual function as both a CPP and an NLS enables nuclear cargo delivery without requiring an additional targeting sequence.

Nuclear localization signal Importin-alpha Nuclear import X-ray crystallography

Tat Peptide vs. Penetratin: Uptake Kinetics and Endocytosis Dependence in Live Cells

Confocal laser scanning microscopy studies in live (unfixed) cells revealed distinct uptake mechanisms between Tat(48-60) and penetratin analogs [1]. For penetratin, an apparently endocytotic uptake was observed, while a heptaarginine peptide (structurally related to Tat) showed energy-independent, non-endocytotic internalization [1]. Crucially, the study demonstrated a critical and shared role for arginine residues in both penetratin and Tat(48-60) for cellular uptake [1]. This work also established that previous studies using fixed cells produced artifacts, underscoring the importance of validated live-cell uptake data for peptide selection.

Cellular uptake Endocytosis Live-cell imaging Confocal microscopy

Tat Peptide Best Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Intracellular Protein Delivery: Tat Peptide as Preferred CPP Over Penetratin and pVEC

Based on direct comparative evidence showing higher protein transduction efficiency for Tat peptide (pTat) relative to penetratin and pVEC when delivering avidin cargo to HeLa cells [1], Tat peptide is the preferred procurement choice for intracellular protein delivery applications requiring maximal cargo loading. The 3-6-fold reduction in uptake observed under energy-depleted conditions across all tested peptides confirms the energy-dependent nature of protein transduction, a parameter that should inform experimental design when using Tat peptide in metabolically compromised systems [1].

CNS Drug Delivery Development: Free Tat Peptide as BBB Permeation Baseline

Quantitative evidence demonstrates that free T-Tat peptide exhibits superior permeation across healthy blood-brain barrier models compared to cargo-conjugated Tat derivatives (Tat-NR2B9c and Tat-N-dimer), both in vitro and in healthy rats in vivo [2]. For CNS drug delivery programs requiring maximal BBB crossing, free Tat peptide serves as the optimal baseline vector, and researchers should anticipate that cargo conjugation may reduce permeation efficiency [2].

Nuclear-Targeted Delivery: Exploiting Tat Peptide's Intrinsic NLS Activity

Tat peptide's intrinsic nuclear localization signal (spanning GRKKRR), validated by 2.0 Å resolution X-ray crystallography showing direct importin-α binding [3], enables nuclear cargo delivery without requiring an additional targeting sequence. This property distinguishes Tat from CPPs like polyarginine and penetratin, which lack intrinsic NLS activity. For applications requiring nuclear delivery of transcription factors, gene therapy vectors, or antisense oligonucleotides, Tat peptide offers a single-entity solution combining membrane penetration with nuclear targeting [3].

High-Throughput Screening: Tat Peptide's Balanced Uptake-Toxicity Profile

Quantitative ranking of CPP uptake magnitude (polyarginine = transportan > antennapedia > Tat) and inverse toxicity ranking (antennapedia < Tat < transportan < polyarginine) establishes Tat peptide's intermediate position as a balanced performer [4]. For high-throughput screening campaigns involving sensitive cell lines or extended incubation periods, Tat peptide's moderate uptake combined with moderate cytotoxicity offers a favorable risk-benefit ratio compared to the high-uptake/high-toxicity profile of polyarginine or the low-uptake/low-toxicity profile of antennapedia [4].

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